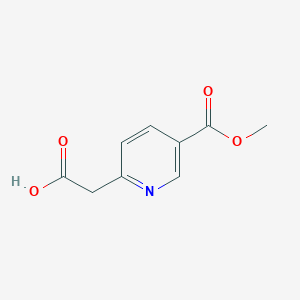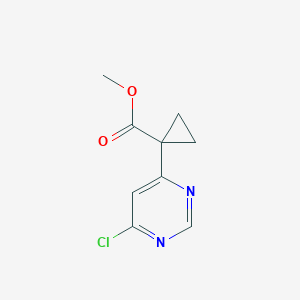![molecular formula C13H7Cl2F3N2O B13554361 6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 5570-75-2](/img/structure/B13554361.png)
6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, which contribute to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable pyridine derivative. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C. The reaction temperature should not exceed 70°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure consistent quality and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions may produce corresponding carboxylic acids or ketones.
科学的研究の応用
6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its unique reactivity and stability
作用機序
The mechanism of action of 6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
類似化合物との比較
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- Trifluoromethylpyridine derivatives
- N-(6-chlorobenzo[d]thiazol-2-yl) derivatives
Uniqueness
6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide stands out due to its unique combination of chloro and trifluoromethyl groups on the pyridine ring. This structural feature imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various research and industrial applications .
特性
CAS番号 |
5570-75-2 |
|---|---|
分子式 |
C13H7Cl2F3N2O |
分子量 |
335.10 g/mol |
IUPAC名 |
6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H7Cl2F3N2O/c14-10-3-2-8(5-9(10)13(16,17)18)20-12(21)7-1-4-11(15)19-6-7/h1-6H,(H,20,21) |
InChIキー |
XJSULFNHIKVRKF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(=O)C2=CN=C(C=C2)Cl)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride](/img/structure/B13554278.png)


![[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13554298.png)

![Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-aminehydrochloride](/img/structure/B13554312.png)
![2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropanoic acid](/img/structure/B13554314.png)


![2-Chloro-n-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B13554342.png)

![6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride](/img/structure/B13554344.png)

![Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13554359.png)
